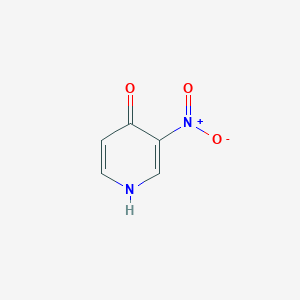

4-Hydroxy-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155707. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOLBZMQDGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935319 | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-54-1, 15590-90-6 | |

| Record name | 3-Nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15590-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5435-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Hydroxy-3-nitropyridine from 4-hydroxypyridine

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitropyridine from 4-Hydroxypyridine

Executive Summary

This compound is a pivotal intermediate in the development of pharmaceuticals and advanced materials.[1][2] Its molecular structure, featuring both nitro and hydroxyl functional groups on a pyridine scaffold, offers versatile reactivity for constructing complex, biologically active molecules.[2] This guide provides a comprehensive overview of the synthesis of this compound via the electrophilic nitration of 4-hydroxypyridine. Authored for researchers, scientists, and drug development professionals, this document delves into the underlying reaction mechanisms, provides a field-proven experimental protocol, and emphasizes the critical safety and handling procedures required for this potent chemical transformation.

Chemical Principles & Mechanistic Insights

The synthesis of this compound from 4-hydroxypyridine is a classic example of electrophilic aromatic substitution. The core of this reaction involves the introduction of a nitro group (–NO₂) onto the pyridine ring.

1.1. Generation of the Electrophile: The Nitronium Ion

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

1.2. Directing Effects on the Pyridine Ring

In electrophilic aromatic substitution, the existing substituents on the ring dictate the position of the incoming electrophile.

-

The Hydroxyl (–OH) Group: The –OH group at the 4-position is a strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho (C3 and C5) and para (C2, relative to the nitrogen) to itself, making the ring more susceptible to electrophilic attack.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

The powerful activating and directing effect of the hydroxyl group overcomes the deactivating nature of the ring nitrogen, facilitating the nitration. The substitution occurs regioselectively at the C3 position (ortho to the hydroxyl group), as this position is sterically accessible and electronically activated.

1.3. Reaction Mechanism

The mechanism proceeds in two primary steps following the formation of the nitronium ion:

-

Electrophilic Attack: The π-electron system of the 4-hydroxypyridine ring attacks the nitronium ion (NO₂⁺). This attack preferentially occurs at the electron-rich C3 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the C3 carbon. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Below is a diagram illustrating the complete reaction mechanism.

Caption: Mechanism of the nitration of 4-hydroxypyridine.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. Adherence to temperature control and addition rates is paramount for both safety and yield.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Hydroxypyridine | ≥98% | Standard chemical supplier | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Standard chemical supplier | Catalyst and solvent |

| Concentrated Nitric Acid (HNO₃) | 68-70% | Standard chemical supplier | Nitrating agent |

| Deionized Water | N/A | Laboratory supply | For work-up |

| Acetone | Reagent Grade | Standard chemical supplier | For washing/purification |

| Ice | N/A | Laboratory supply | For cooling |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | Standard chemical supplier | For neutralization |

2.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel with pressure equalization

-

Internal thermometer

-

Ice-water bath

-

Heating mantle (for contingency, but reaction is exothermic)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

2.3. Experimental Workflow Diagram

Caption: Mandatory safety workflow for nitration reactions.

-

Engineering Controls: Always perform the reaction inside a chemical fume hood with adequate ventilation. [4]The use of a blast shield is strongly recommended.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required. [5] * Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: A chemical-resistant lab coat or suit must be worn. [4]* Emergency Preparedness:

-

Ensure immediate access to an emergency eyewash station and safety shower. [4][5] * Have a spill containment kit readily available, including a neutralizing agent like sodium carbonate or sand. [6] * All personnel must be trained on the specific emergency response plan for this reaction. [4]

-

References

- Nitration reaction safety - YouTube. (2024). Vertex AI Search.

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). Vertex AI Search.

-

This compound (98%) - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

- NITRIC ACID SAFETY. (n.d.). University of Washington.

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). VelocityEHS. [Link]

-

Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024). University of Washington Environmental Health & Safety. [Link]

- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Organic Chemistry Portal.

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (5435-54-1) at Nordmann - nordmann.global [nordmann.global]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ehs.com [ehs.com]

- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

Navigating the Nitration of 4-Hydroxypyridine: A Mechanistic and Practical Guide

Foreword

The pyridine ring, a foundational scaffold in medicinal chemistry, presents a unique set of challenges and opportunities in electrophilic aromatic substitution. Among its derivatives, 4-hydroxypyridine (also known as pyridin-4-one) is of particular interest due to the interplay between its aromatic character and the influence of the hydroxyl group. This guide provides an in-depth exploration of the nitration mechanism of 4-hydroxypyridine, offering both a robust theoretical framework and practical, field-tested protocols for researchers, scientists, and professionals in drug development. Our focus is on elucidating the "why" behind the experimental choices, ensuring a self-validating and reproducible approach to this critical transformation.

The Electronic Landscape of 4-Hydroxypyridine: A Tale of Tautomerism

Before delving into the nitration mechanism, it is crucial to understand the electronic nature of the 4-hydroxypyridine molecule. It exists in a tautomeric equilibrium with its pyridone form, 4-pyridone. While both forms are present, the pyridone tautomer generally predominates in most solvents. This equilibrium has profound implications for the molecule's reactivity towards electrophiles.

The hydroxyl group in the 4-hydroxypyridine form is an activating, ortho-, para-directing group. However, the pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The interplay of these opposing electronic effects governs the regioselectivity and feasibility of nitration.

The Mechanism of Nitration: An Electrophilic Aromatic Substitution

The nitration of 4-hydroxypyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The key electrophile, the nitronium ion (NO2+), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The hydroxyl group at the C4 position, being an activating group, directs the incoming electrophile to the ortho positions (C3 and C5). Due to steric hindrance, substitution at C3 is generally favored over C5 if the ring is otherwise unsubstituted.

The overall mechanism can be visualized as follows:

Caption: Nitration mechanism of 4-hydroxypyridine.

Regioselectivity: The Decisive Role of the Hydroxyl Group

As mentioned, the hydroxyl group is a powerful ortho-, para- director. In the case of 4-hydroxypyridine, the para position is occupied by the nitrogen atom. Therefore, nitration occurs predominantly at the ortho positions, C3 and C5. Typically, the major product is 3-nitro-4-hydroxypyridine. The formation of 3,5-dinitro-4-hydroxypyridine can also occur under more forcing reaction conditions.[3]

The directing effect of the hydroxyl group can be understood by examining the resonance structures of the sigma complex intermediate. When the nitronium ion attacks the C3 position, the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, a particularly stable resonance contributor. This stabilization is not possible if the attack occurs at the C2 or C6 positions.

Experimental Protocol: A Field-Tested Approach

This protocol outlines a reliable method for the nitration of 4-hydroxypyridine. It is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

-

4-Hydroxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Dropping funnel

-

Thermometer

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypyridine in concentrated sulfuric acid at 0°C (ice bath). The dissolution should be slow and controlled to manage the exothermic reaction.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 4-hydroxypyridine, maintaining the reaction temperature between 0-10°C. Careful temperature control is critical to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated acids are highly corrosive. Handle with extreme care.

-

The nitration reaction is exothermic and can be vigorous. Maintain strict temperature control.

Quantitative Data Summary

The yield and regioselectivity of the nitration of 4-hydroxypyridine can be influenced by various factors, including the reaction temperature, the ratio of nitric acid to sulfuric acid, and the reaction time.

| Parameter | Condition | Product(s) | Yield (%) |

| Temperature | 0-10°C | 3-Nitro-4-hydroxypyridine | ~70-80% |

| Nitrating Agent | HNO3/H2SO4 | 3-Nitro-4-hydroxypyridine | High |

| Substrate | 4-Hydroxypyridine | 3-Nitro-4-hydroxypyridine | High |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of 3-nitro-4-hydroxypyridine.

Caption: Experimental workflow for the nitration of 4-hydroxypyridine.

Conclusion

The nitration of 4-hydroxypyridine is a classic example of electrophilic aromatic substitution on a heterocyclic system. A thorough understanding of the underlying mechanism, the directing effects of the hydroxyl group, and the practical aspects of the experimental protocol are paramount for achieving high yields and purity. This guide has provided a comprehensive overview of these critical elements, empowering researchers to confidently and safely perform this important chemical transformation.

References

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

-

ResearchGate. (n.d.). Double nitration of 4‐hydroxypyridine 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridone via the 3-sulfate. Retrieved from [Link]

-

YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

OC-Praktikum. (2006, March). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

-

ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. Retrieved from [Link]

-

Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

-

Patsnap. (2018, September 28). A kind of synthesis technique of 3-hydroxy-2-nitropyridine. Retrieved from [Link]

-

Química Organica. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]

-

RSC Publishing. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

-

The Hive Chemistry Discourse. (2002, December 15). 4-nitropyridine synthesis requested. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated... Retrieved from [Link]

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Pyridine Rings

This guide provides a comprehensive exploration of the principles, challenges, and strategic approaches associated with the electrophilic aromatic substitution (EAS) of pyridine. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple reaction schemes to elucidate the underlying electronic factors governing pyridine's reactivity and provides field-proven protocols to achieve desired functionalizations.

The Fundamental Challenge: Pyridine's Electronic Deficit

The pyridine ring, an isoelectronic analogue of benzene, presents a significant departure in reactivity towards electrophiles. While benzene readily undergoes EAS, pyridine is markedly resistant, requiring harsh conditions and often yielding products in low yields.[1][2] This reluctance is a direct consequence of the nitrogen heteroatom's electronic influence on the aromatic system.

Comparative Reactivity: Pyridine vs. Benzene

The core of pyridine's inertness lies in the high electronegativity of the nitrogen atom. This atom exerts a powerful electron-withdrawing effect on the ring through two primary mechanisms:

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a polarization of the sigma bonds and a net withdrawal of electron density from the ring carbons towards the nitrogen.[3][4]

-

Resonance Effect (-M): The nitrogen atom deactivates the ring by withdrawing pi-electron density, particularly from the ortho (C-2, C-6) and para (C-4) positions, as illustrated by its resonance structures.[5]

This cumulative electron withdrawal significantly reduces the ring's nucleophilicity, making it a poor reaction partner for electron-deficient electrophiles.[3][6] Furthermore, under the strongly acidic conditions typical of many EAS reactions (e.g., nitration, sulfonation), the basic lone pair on the nitrogen atom is readily protonated.[7] This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack due to the formal positive charge on the nitrogen.[8]

Regioselectivity: The Inherent Preference for Meta-Substitution

When substitution does occur on the unsubstituted pyridine ring, it overwhelmingly favors the C-3 (meta) position.[9][10] This regioselectivity can be rationalized by examining the stability of the cationic intermediates (sigma complexes or arenium ions) formed upon electrophilic attack at each position.

-

Attack at C-2 (ortho) or C-4 (para): The resulting sigma complex includes a highly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom, which already bears an inductive partial positive charge.[11] This structure violates the octet rule for nitrogen and is energetically very unfavorable.

-

Attack at C-3 (meta): The positive charge in the sigma complex is delocalized over three carbon atoms. Crucially, no resonance structure places the positive charge on the nitrogen atom.[11] This results in a more stable intermediate compared to those from ortho or para attack, dictating the kinetic and thermodynamic preference for meta-substitution.

The following diagram illustrates the instability of the intermediates derived from ortho and para attack compared to the meta pathway.

Caption: Stability of sigma complexes in pyridine EAS.

Forcing the Reaction: Direct Electrophilic Substitution Protocols

Despite its deactivation, direct EAS on pyridine is achievable, albeit under forcing conditions that are often significantly harsher than those used for benzene or even nitrobenzene.[4][10]

Summary of Reaction Conditions

The table below summarizes the typical conditions required for the direct electrophilic substitution of pyridine.

| Reaction | Reagents & Conditions | Major Product | Typical Yield | Reference(s) |

| Nitration | Fuming HNO₃ / H₂SO₄, 300 °C | 3-Nitropyridine | ~22% | [12] |

| Sulfonation | Fuming H₂SO₄ (Oleum), HgSO₄ (catalyst), 230-240 °C | Pyridine-3-sulfonic acid | Good | [13][14] |

| Bromination | Br₂ in Oleum, 130 °C | 3-Bromopyridine | Good (86%) | [8][15] |

| Chlorination | Cl₂, AlCl₃, 100 °C | 3-Chloropyridine | Low (33%) | [8][15] |

| Friedel-Crafts | R-X / AlCl₃ or RCO-X / AlCl₃ | No Reaction | 0% | [16][17] |

The Failure of Friedel-Crafts Reactions

Pyridine and its derivatives do not undergo Friedel-Crafts alkylation or acylation.[16] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong electrophile that coordinates preferentially with the non-bonding electron pair on the basic nitrogen atom.[17][18] This forms a stable complex, which introduces a positive charge on the nitrogen and severely deactivates the ring to an even greater extent, preventing any subsequent reaction with the alkyl or acyl electrophile.[19]

Selected Experimental Protocols

This protocol is adapted from established methods utilizing a mercury catalyst to lower the reaction temperature.[13][14]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: To the flask, add fuming sulfuric acid (20% SO₃). Cool the flask in an ice bath.

-

Pyridine Addition: Slowly and cautiously add pyridine dropwise to the stirred oleum. The addition is highly exothermic and the internal temperature should be carefully monitored and maintained below 75°C.[13]

-

Catalyst Addition: Once the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate.

-

Reaction: Heat the reaction mixture to 230-240 °C and maintain this temperature with vigorous stirring for up to 24 hours.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into ethanol to precipitate the product. Further cooling to <5 °C can maximize precipitation.

-

Purification: Collect the precipitated pyridine-3-sulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.

Strategic Activation: The Pyridine N-Oxide Pathway

A more elegant and widely used strategy to functionalize the pyridine ring via EAS involves its temporary conversion to pyridine N-oxide.[7] This transformation fundamentally alters the electronic properties of the ring, converting a deactivated system into an activated one.

Synthesis of Pyridine N-Oxide

The oxidation of pyridine to its N-oxide is a robust and high-yielding reaction, typically accomplished using a peroxy acid.[20][21]

This protocol is a well-established procedure from Organic Syntheses.[21]

-

Apparatus Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place pyridine (1.0 equiv).

-

Reagent Addition: While stirring the pyridine, add 40% peracetic acid (1.08 equiv) at a rate that allows the reaction temperature to reach and be maintained at 85 °C. This addition typically takes 50-60 minutes.

-

Cooling: After the addition is complete, continue stirring until the temperature of the mixture drops to 40 °C.

-

Isolation: The resulting acetic acid solution of pyridine-N-oxide can be used directly or the product can be isolated. To isolate, evaporate the acetic acid on a steam bath under reduced pressure. The residue is then distilled at a pressure of 1 mm or less. The product (pyridine-N-oxide) collects as a colorless solid at 100–105 °C / 1 mm. The product is deliquescent and must be stored in a sealed container.

Mechanism of Activation and Regiochemical Control

The formation of the N-O bond dramatically changes the ring's electronics. The oxygen atom, bearing a formal negative charge, acts as a powerful electron-donating group through resonance (+M effect).[22][23] It pushes electron density into the aromatic system, specifically increasing the electron density at the C-2 (ortho) and C-4 (para) positions. This both activates the ring towards EAS, making it more reactive than benzene, and redirects the substitution to these positions.[7][23]

Caption: Resonance activation in pyridine N-oxide.

The Complete Synthetic Workflow

This strategy provides a powerful three-step sequence to introduce electrophiles at the C-4 position, a feat not possible through direct substitution.

Caption: Strategic workflow for C-4 functionalization.

This protocol is based on a procedure from the "Name Reaction Page" (NOP).[24]

-

Nitrating Acid Preparation: In an Erlenmeyer flask cooled in an ice bath, slowly add concentrated H₂SO₄ (3.0 mL) to fuming HNO₃ (1.2 mL). Allow the mixture to warm to 20 °C before use.

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place pyridine-N-oxide (9.51 g, 100 mmol). Heat the solid to 60 °C.

-

Addition: Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will drop initially.

-

Heating: After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (approx. 30 g). Carefully neutralize the solution by adding a saturated sodium carbonate solution in portions until the pH is 7-8. A yellow solid will precipitate.

-

Isolation: Collect the precipitate by suction filtration. To separate the product from inorganic salts, wash the crude solid with acetone. Evaporate the acetone from the filtrate to yield the yellow product, 4-nitropyridine-N-oxide.

Subsequent deoxygenation, for example by treatment with phosphorus trichloride (PCl₃) or zinc dust, yields 4-nitropyridine.[5][20]

The Influence of Ring Substituents

The principles of substituent effects in benzene chemistry are broadly applicable to the pyridine ring.[2][25]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OR activate the ring towards EAS and reinforce the inherent meta-directing nature of the nitrogen atom if they are at the C-3 position. However, their directing influence can lead to substitution at other positions depending on their location. For example, amino groups can make the ring reactive enough for halogenation under milder conditions.[26]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN further deactivate the ring, making subsequent EAS reactions exceptionally difficult.[27]

Conclusion

The electrophilic aromatic substitution of pyridine is a challenging but manageable transformation governed by the powerful electron-withdrawing nature of the ring nitrogen. Direct substitution requires forcing conditions and proceeds with meta-selectivity. For greater control and to access ortho- and para-substituted pyridines, the strategic conversion to a pyridine N-oxide is an indispensable tool in the synthetic chemist's arsenal. By temporarily converting the deactivating nitrogen into an activating N-oxide group, this pathway overcomes the inherent inertness of the ring, providing a reliable route to key intermediates for pharmaceutical and materials science applications.

References

- Filo. (2025). Why does pyridine, when compared to benzene, have decreased susceptibility to electrophilic aromatic substitution? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhYg_hsuoqyJe9YvwyjsIuj-zDe5x-7ldoHj45sHdpOhfFiLQIgQBNDY2vCsKkKM3K2DmfPvUPSY6SxN4e4Qr_S7zODxV_I3P69VeRUg0W8XO93X2IOYxFPMWrh8I-AsJwduKpduZpU9289CNnSvimW9YMaCUm37wXZTr30WokmOHuMHpC2puS-ZeFMCc9I7o2qQmk1dvXs_dzUjh7zGFBxq7c7KEhFYvqt2nv77L9rasZ5YPZFg0IUmUm9HR1LGE=]

- Ríos-Gutiérrez, M., et al. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEXTrV4p1De6mchhe7fr1wxnPlCeQ98Eov1Jnufmkqw_-Mtb_RBf0Fgr4_fNtbzqz7PdErWgVFf3xYNo_Qex5AMMlJkOOJzOLtl08Ham2IPofjLmu7ssMHZ-_wtrAfoXHF8GR7a59xiQSG4hj8rLBVrAW3ju7zAnp8fHcP]

- Wikipedia. (n.d.). Pyridine-N-oxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgMByvQn34LfQp9hcLvGtC3CnQ6KCuO7uFeHDPld08lT8_-i8kybs484WGSSukouhHwWWYNQi9MXv_qcNFdP3xL3WXgau0Lk0rAPonjhHm91kjJzT7NcoLt_W_hzHogsciLDHc8rflN8w=]

- Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4dFpU7UHo8BwzeUvgGWjTivxPHkWq40BLSZgsYTbM3rhpM7eGrrlYt9QphFfZF7h7MoQXNZMuPk7yM5XNpVUGfAIVi3jdaABlzv8m86s99xB36uuPJyQ9pTfgWqAg9dTlOwZiuHKbmkWiYNn2ceE3WVcRp1_tFgWntp1zkQvm6J5NYyOxKOKQL5TXoWBCXIHZXp-6fN78]

- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH_T0BuNQIc92iUXcMknQ8bZaQUMkme_yTygR5bJs5PQP6wa796vEYpulkTqHYsuqsurg4LPm5C9yzdWIk0ElDNnfrQ0SMwPR68aE1o6cvLNXa44DSAgd9eSUJlUCm4tk_kS7DnBmx054H7XN291ZLq9bCISFy16UYnlJ7JQ7qfbXozbMOJcXiAnzxBczKVAPMhIrUQObPt3NFSEauuZem32Rh]

- Organic Syntheses. (n.d.). Pyridine-n-oxide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0828]

- Quora. (2019). Between pyridine and benzene which is more reactive toward electrophilic substitution? [URL: https://www.quora.com/Between-pyridine-and-benzene-which-is-more-reactive-toward-electrophilic-substitution]

- Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? [URL: https://chemistry.stackexchange.com/questions/87961/the-pyridine-benzene-stability-paradox]

- Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN-s-Alp1iCcg2j_VejLxzVNVins6a1TKEKPuGr1dkXnL6tYzyY-xjBE0X6JR0qTQQeFllUl9N-I1xBqeqOFzMhL-KFuRmJvp9rXKPXafSqwyghd3Leut_EXgsSPafkLsqqkrq5KHt5l2mnyRUdw_rV--0NBOxj8beO0p5EhkPKdpfJbDLZxn3XqEOPHz7h6f5PCtg-lUgH-wKt-uL4nZQBE4KoI-4MPlqK_oAJN1cOdXWhHg5YQsGXj0=]

- Lu, T., et al. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW6kR9ilxYOgWEYx_FLUz2_L1C7GYYM9_Z-2eXwCFsUBBlXdxjgRdELEX1aIYbDYkPB23F4GzgZGxHTZMGyPG1_fFYhUr-56MkaT2f8AGzwNoR46OuqhOpTllwGcRKcK6sjm5zs-eFYlc_ODF4vu8c9RN5unh133Mu8543g3vZRqlOtwr-hGmFFBmInNYkPMD69a1GZdw=]

- Filo. (2025). Discuss the chemistry of pyridine under nitration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwDOmfFiugJNJDxywUztCSNzUgInJUQFIeOl2hJi-E6ksoyB1W7Asn64Lotiz9ASjLnzXJCe9hHCk_nFZrm-QHK_XLF_VxwuY2ABMtF5wO5DgM4Iq6FUWsysr9nrhzIYQZJjzsb-mOmP48G8A_ztzf7wjci20oKVYECTg-eL7XXvMWlrc_OkRcUWrvrOdqhN1C64jQIV8F5dAs7ijtkznwhx2If9tYc2ccJv4yDNoIDGLh6lt6NTA=]

- National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8486162/]

- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3dqw4AeAXzuifEVUywrlAgCaaaC3HBmgBeCWwW--k8d5qeWmG4xu9LRS3qdTd7Q4G0CP4Srh60_NPBpDGYZSvbG3KucX5ZTkWuv5fjt4ztUQcdbUk_hcxC1mEoz109nF_WSCFEsJ-zqfn05Uy0at9gm8Z2McrwHduHyXKPGDT1x3qTl9HS0VfbAtBf_fVhAe7Y-2HICZZ1MCpc0NLU5GthTv3RthjrqMy2oaXUqUWOygOxtLIjvc-NeOAmAZuULE9DA==]

- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [URL: https://www.pearson.com/en-us/prek-12/products-services-teaching/digital-learning-platforms/mastering/mastering-chemistry/eas-reactions-of-pyridine.html]

- YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [URL: https://www.youtube.

- Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. [URL: https://homework.study.com/explanation/electrophilic-aromatic-substitution-reactions-of-pyridine-normally-occur-at-c3-draw-the-carbocation-intermediates-resulting-from-reaction-of-an-electrophile-at-c2-c3-and-c4-and-explain-the-observed-result.html]

- Wikipedia. (n.d.). Electrophilic aromatic substitution. [URL: https://en.wikipedia.

- Quora. (2017). Why does pyridine not give a Friedel craft reaction? [URL: https://www.quora.com/Why-does-pyridine-not-give-a-Friedel-craft-reaction]

- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/n-oxides.shtm]

- Pearson. (2024). At what position does pyridine-N-oxide undergo electrophilic aromatic substitution? [URL: https://www.pearson.

- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751671547461e457f5c7f]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide. [URL: https://patents.google.

- brainly.com. (2023). Compare the activity of pyridine, pyrimidine, pyrrole, and benzene in electrophilic substitution reactions. [URL: https://brainly.com/question/32822894]

- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid. [URL: https://patents.google.

- Name Reaction Page. (2006). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [URL: http://www.oc-praktikum.de]

- Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202200915]

- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [URL: https://www.youtube.

- Davies, D. T. (n.d.). Heterocyclic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF2Xl4rE8_r9OaO54j5xOiTBRs-ETZ79ll0xQ6sfF1gZu3ymv0SbJ2fvoQ8pYjZ2YUYXy2QnXOo-y4c_MdWGtpOEeeeSGn_lv4Ly1eaoRb2EEcqsajWTcbIE2dyQOCSJA5qSBH66GqgLm2rgc1KKV-X28wxbubupVUSLdIRLLMLU3pMXeB4KkgGVZTPB5ycUCX7YKT-EtdxYUj4dturu-MJAGt_TZkbxcNelfDqK87gOeuVB-b2Nom0OQ==]

- D'Auria, M. (2025). (PDF) Electrophilic Substitution In Azines. ResearchGate. [URL: https://www.researchgate.net/publication/257855359_Electrophilic_Substitution_In_Azines]

- YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [URL: https://www.youtube.

- Bakke, J. M., et al. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2001/ob/b009489g]

- ECHEMI. (n.d.). Why does pyridine not give a Friedel craft reaction? [URL: https://www.echemi.com/community/why-does-pyridine-not-give-a-friedel-craft-reaction_thread_5002_1.html]

- ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. [URL: https://www.chemistryviews.

- Katiyar, D. (n.d.). Pyridine Lecture Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF95WPK9sDfeQV76w401gFnPqN8skx6Skj3vaanEsDVEWQbJpWB7ZuW2OM4Bp-j9S6zT0WaB6FzWi9lcTpoNVYvRz7x5cPvAxmbWgKNVbraWf0WwxBoCrTGxgLn65fqD5z_8U-J36a7c76c2BcQ6r6vWJ4BqI5L_Qe55unClEA=]

- Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines. [URL: https://patents.google.

- Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [URL: https://www.semanticscholar.org/paper/Preparation-of-nitropyridines-by-nitration-of-with-Bakke-Ingebretsen/0278772a15c3819e04818451c015e1a17926e84d]

- DAV University. (n.d.). Pyridines – Structure. [URL: https://davu.ac.

- Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction? [URL: https://www.quora.com/Why-does-pyridine-not-undergo-an-electrophilic-substitution-reaction]

- PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6049924/]

- Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? [URL: https://www.quora.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions]

- YouTube. (2017). Electrophilic substitution reactions - pyridine. [URL: https://www.youtube.

- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/dt/d0dt00142c]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Why does pyridine, when compared to benzene, have decreased susceptibilit.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 9. aklectures.com [aklectures.com]

- 10. quora.com [quora.com]

- 11. homework.study.com [homework.study.com]

- 12. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 15. davuniversity.org [davuniversity.org]

- 16. Explain why pyridine does not undergo Friedel-Crafts reactions. | Filo [askfilo.com]

- 17. quora.com [quora.com]

- 18. echemi.com [echemi.com]

- 19. quora.com [quora.com]

- 20. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. youtube.com [youtube.com]

- 23. bhu.ac.in [bhu.ac.in]

- 24. Making sure you're not a bot! [oc-praktikum.de]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxy-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is designed to be a practical resource for researchers, offering not just data, but also the scientific rationale behind experimental procedures and an in-depth look at the compound's reactivity and potential applications.

Core Molecular Attributes and Physical Characteristics

This compound, with the CAS number 5435-54-1, is a pyridine derivative featuring both a hydroxyl and a nitro functional group. These substituents significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2][3]

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy-pyridine (enol) form and the pyridin-4-one (keto) form.[4][5] The position of this equilibrium is influenced by the solvent, temperature, and the presence of other substituents on the ring. For 4-hydroxypyridine itself, the pyridone tautomer is generally favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[5][6] In the case of this compound, the electron-withdrawing nature of the nitro group further influences this equilibrium. The pyridin-4-one tautomer, 3-nitro-1H-pyridin-4-one, is the predominant form.

Caption: Tautomeric equilibrium of this compound.

Tabulated Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported melting points can be attributed to differences in purity and analytical methodology.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₃ | |

| Molecular Weight | 140.10 g/mol | |

| Appearance | Yellow to light brown crystalline powder | [2] |

| Melting Point | 271-273 °C | [7] |

| 279-292 °C | [2] | |

| ~280 °C (decomposition) | [8] | |

| 285 °C (decomposition) | ||

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and DMSO. | [9] |

| pKa | ~3.7 | [10] |

| Predicted: 0.13 ± 0.14 | [11] |

Note on pKa: The experimentally approximated pKa of ~3.7 suggests that this compound is a moderately acidic compound, a property enhanced by the electron-withdrawing nitro group. The predicted pKa value is significantly lower and should be considered with caution until further experimental verification is available. The acidity is a key parameter in designing reactions where the hydroxyl group is deprotonated.

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides key information about the aromatic protons.

-

δ 8.88 (s, 1H): This singlet corresponds to the proton at the C2 position, deshielded by the adjacent nitro group and the ring nitrogen.

-

δ 7.85 (d, J = 6 Hz, 1H): This doublet is assigned to the proton at the C6 position.

-

δ 6.58 (d, J = 6 Hz, 1H): This doublet corresponds to the proton at the C5 position.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected vibrational modes include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.

-

N-O stretching (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1020 cm⁻¹ region.[12]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show absorption maxima characteristic of a substituted pyridine ring. The presence of the nitro and hydroxyl groups, which act as auxochromes and chromophores, will influence the position and intensity of these bands. The exact λmax values can be solvent-dependent due to the tautomeric equilibrium and solvent-solute interactions.[13][14][15]

Synthesis and Reactivity: A Practical Approach

This compound is a versatile intermediate, and understanding its synthesis and subsequent reactivity is crucial for its application in multi-step synthetic sequences.

Synthesis of this compound via Nitration

The most common route to this compound is the electrophilic nitration of 4-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[16][17][18][19]

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 4-Hydroxypyridine [10]

-

Reaction Setup: In a well-ventilated fume hood, cautiously add 4-hydroxypyridine (1.0 eq) in portions to concentrated sulfuric acid (5 vol) in a reaction vessel equipped with a stirrer and a thermometer, under an inert atmosphere (e.g., nitrogen). Maintain the temperature below 30°C during the addition.

-

Preparation of Nitrating Mixture: In a separate vessel, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (to make a suitable volume for addition) with cooling to maintain the temperature below 20°C.

-

Nitration Reaction: Carefully add the pre-formed nitrating mixture to the solution of 4-hydroxypyridine in sulfuric acid, maintaining the reaction temperature between 60-70°C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at 60-70°C for 3 hours. After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

-

Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonia) until the pH is approximately 7-8, keeping the temperature below 20°C.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion from nitric acid.

-

The temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.

-

Pouring the reaction mixture onto ice helps to quench the reaction and dissipate the heat generated during neutralization.

Key Reactions of this compound

The presence of the hydroxyl group allows for further functionalization, making this compound a valuable precursor to other substituted pyridines.

3.2.1. Synthesis of 4-Chloro-3-nitropyridine

The conversion of the hydroxyl group to a chloro group is a common transformation, often achieved using phosphorus oxychloride (POCl₃).[1][10][20][21] This reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Caption: Synthesis of 4-Chloro-3-nitropyridine.

Experimental Protocol: Chlorination of this compound (Adapted from a similar procedure) [20]

-

Reaction Setup: In a fume hood, combine this compound (1.0 eq) and phosphorus oxychloride (excess, ~5-10 eq) in a reaction flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

3.2.2. Synthesis of 4-Ethoxy-3-nitropyridine

The hydroxyl group can be converted to an ether via a Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an ethylating agent. An alternative one-pot procedure involves initial activation of the hydroxyl group.[1][10]

Caption: Synthesis of 4-Ethoxy-3-nitropyridine.

Experimental Protocol: Ethoxylation of this compound [1][10]

-

Activation: Treat this compound (1.0 eq) with phosphorus pentachloride (PCl₅) (1.1 eq) in an inert solvent at a controlled temperature. This in situ generates the more reactive 4-chloro-3-nitropyridine.

-

Ethoxylation: Add ethanol to the reaction mixture, which then acts as a nucleophile to displace the chloride, forming the ethoxy derivative. The reaction may require heating to proceed at a reasonable rate.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up in a similar manner to the chlorination reaction to isolate and purify the 4-ethoxy-3-nitropyridine product.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds.[2][3] The pyridine scaffold is a privileged structure in medicinal chemistry, and the substituents on this core allow for diverse chemical modifications to optimize pharmacological properties.

-

Pharmaceuticals: The 3-nitropyridine moiety can be a precursor to the corresponding 3-amino group through reduction. This amino-substituted pyridine can then be further functionalized to build more complex drug molecules.[19] For example, derivatives of 4-aminopyridine have been investigated for their potential in treating neurological disorders.[3]

-

Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.[22] The specific substitution pattern of this compound makes it a useful starting material for the synthesis of novel agrochemicals.[2][3]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemistry. Its physical and chemical properties are well-characterized, and its synthesis and reactivity are understood, making it a reliable building block for organic synthesis. For researchers in drug discovery and agrochemical development, a thorough understanding of this intermediate's properties and reactivity is essential for its effective utilization in the creation of novel and impactful molecules.

References

-

Discovery Fine Chemicals. (n.d.). This compound - 15590-90-6. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Pearson. (2024-06-28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

-

SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024-10-04). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

-

Alchemist-chem. (n.d.). This compound: Properties, Uses, Safety Data & Supplier Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

-

Autechaux. (n.d.). 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from [Link]

-

MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested. Retrieved from [Link]

-

SciELO Brasil. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019-12-26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025-11-07). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

PubMed. (2016-02-01). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

-

Spectroscopy Online. (2019-07-01). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

-

PMC - NIH. (2013-08-08). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (n.d.). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of 4-Hydroxy-3-Nitrocoumarin. Retrieved from [Link]

-

ResearchGate. (2025-08-07). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]

-

ResearchGate. (2019-05-26). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Retrieved from [Link]

Sources

- 1. discofinechem.com [discofinechem.com]

- 2. This compound(5435-54-1)IR [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 95% | Fisher Scientific [fishersci.ca]

- 9. This compound: Properties, Uses, Safety Data & Supplier Information | China Manufacturer [pipzine-chem.com]

- 10. This compound | 5435-54-1 [chemicalbook.com]

- 11. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. prepchem.com [prepchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Hydroxy-3-nitropyridine

Introduction

4-Hydroxy-3-nitropyridine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, conferred by the interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group on the pyridine scaffold, make it a valuable precursor for pharmaceuticals and agrochemicals.[1] Accurate structural elucidation is paramount for its application in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying chemical principles, field-proven experimental protocols, and a discussion of the compound's key structural features, such as tautomerism.

Molecular Structure and Tautomerism

A critical aspect of 4-hydroxypyridine chemistry is the existence of a tautomeric equilibrium between the pyridinol form (this compound) and the pyridone form (3-nitro-1H-pyridin-4-one). This equilibrium can be significantly influenced by the solvent's polarity and hydrogen-bonding capability.[2] In polar, protic solvents, the pyridone form often predominates. This phenomenon is crucial as it directly impacts the electronic environment of the ring's protons and carbons, thereby altering the resulting NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Methodologies:

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the compound, and its hydrogen-bond accepting nature can help in observing labile protons like -OH.

-

Vortex the sample until the solid is completely dissolved. Gentle warming may be necessary to aid dissolution.

-

Using a pipette, transfer the clear solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Program: zg30 (a standard 30-degree pulse experiment).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (a 30-degree pulse with proton decoupling).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2.0 seconds.

-

-

Data Processing:

-

Apply an exponential window function before Fourier transformation.

-

Perform phase and baseline corrections manually to ensure accuracy.

-

Calibrate the ¹H spectrum using the residual DMSO solvent peak at δ 2.50 ppm.

-

Calibrate the ¹³C spectrum using the DMSO-d₆ septet centered at δ 39.52 ppm.

-

Conclusion

The NMR spectral data of this compound provides unambiguous confirmation of its chemical structure. The ¹H NMR spectrum is characterized by three distinct aromatic signals, whose chemical shifts and coupling patterns are dictated by the strong electronic effects of the nitro group and the ring nitrogen. While experimental ¹³C data is sparse, a predictive analysis grounded in established chemical shift theory provides a robust framework for its characterization. The methodologies and interpretations presented in this guide offer researchers and drug development professionals a reliable foundation for the analysis and quality control of this important synthetic intermediate.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 431-442. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

A Deep Dive into the Spectroscopic Soul of a Pharmaceutical Building Block: An In-depth Technical Guide to the IR and Mass Spectrometry Analysis of 4-Hydroxy-3-nitropyridine

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the infrared (IR) and mass spectrometry (MS) analysis of 4-Hydroxy-3-nitropyridine. This crucial analytical data provides deep insights into the molecular structure, functional groups, and potential tautomeric forms of this important pharmaceutical intermediate.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its substituted pyridine scaffold is a common motif in a wide array of biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. Infrared spectroscopy and mass spectrometry are indispensable tools in this endeavor, offering a detailed fingerprint of the molecule's identity and purity.

The Tautomeric Interplay: A Core Consideration

A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[2][3] In the case of this compound, it can exist in equilibrium with 3-nitro-4(1H)-pyridone. The position of this equilibrium is influenced by factors such as the solvent and the solid-state packing.[2][4] This tautomerism has significant implications for the interpretation of both IR and mass spectra, as the presence of both forms will give rise to distinct spectral features.

Caption: Tautomeric equilibrium of this compound.

Infrared (IR) Spectroscopy Analysis: Unveiling the Vibrational Signature

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. A detailed analysis of the IR spectrum of this compound allows for the confirmation of its key structural features.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: For solid-state analysis, a small amount of this compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared. For solution-phase analysis, the compound is dissolved in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform or acetonitrile).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be complex due to the presence of multiple functional groups and the potential for tautomerism. The interpretation will focus on the characteristic absorption bands for the hydroxyl, nitro, and pyridine ring functionalities.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation and Causality |

| O-H Stretch (Enol) | 3400-3200 (broad) | This broad absorption is characteristic of a hydrogen-bonded hydroxyl group. The presence of this band would be a strong indicator of the enol tautomer. |

| N-H Stretch (Keto) | 3200-3000 (medium) | A band in this region would suggest the presence of the keto (pyridone) tautomer. |

| C-H Aromatic Stretch | 3100-3000 | These absorptions arise from the C-H stretching vibrations of the pyridine ring.[5] |

| C=O Stretch (Keto) | 1680-1640 | A strong absorption in this region is a key indicator of the carbonyl group in the pyridone tautomer.[2] |

| C=N and C=C Ring Stretching | 1600-1450 | The pyridine ring exhibits a series of characteristic stretching vibrations in this region. The positions of these bands are sensitive to the nature and position of the substituents.[5] |

| NO₂ Asymmetric Stretch | 1550-1500 | The nitro group gives rise to a strong, characteristic asymmetric stretching vibration in this range. |

| NO₂ Symmetric Stretch | 1350-1300 | A second strong absorption corresponding to the symmetric stretching of the nitro group is expected here. |

| C-O Stretch (Enol) | 1260-1180 | The stretching vibration of the C-O single bond in the enol form would appear in this region. |

| C-N Stretch | 1382-1266 | The stretching vibrations of the C-N bonds within the pyridine ring are found in this range.[5] |

The relative intensities of the O-H/N-H and C=O bands can provide qualitative information about the predominant tautomeric form in the sample under the conditions of the measurement.

Mass Spectrometry Analysis: Deciphering the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol: Obtaining the Mass Spectrum

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 140.10 g/mol )[6] will provide key information for its identification.

Molecular Ion Peak (M⁺˙): Under EI conditions, the molecular ion peak is expected at an m/z of 140. In ESI, the protonated molecule [M+H]⁺ would be observed at m/z 141.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. For this compound, several characteristic fragmentation pathways can be predicted:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂˙, 46 Da), leading to a fragment ion at m/z 94.

-

Loss of NO: The loss of a nitric oxide radical (NO˙, 30 Da) is another possible fragmentation pathway for nitro compounds, which would result in a fragment at m/z 110.[7]

-

Loss of CO: The pyridone tautomer can undergo a characteristic loss of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z 112.

-

Ring Cleavage: The pyridine ring can also undergo fragmentation, leading to smaller charged species.

Caption: Predicted major fragmentation pathways for this compound.

| m/z | Proposed Fragment | Neutral Loss |

| 140 | [C₅H₄N₂O₃]⁺˙ | Molecular Ion |

| 112 | [C₄H₄N₂O₂]⁺˙ | CO (from pyridone tautomer) |

| 110 | [C₅H₄N₂O₂]⁺ | NO |

| 94 | [C₅H₄NO]⁺ | NO₂ |

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of infrared spectroscopy and mass spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. IR spectroscopy confirms the presence of the key functional groups and offers insights into the tautomeric equilibrium, while mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns that further corroborate the structure. This detailed spectroscopic analysis is essential for ensuring the identity, purity, and quality of this vital pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

Elixir International Journal. (n.d.). Vibrational Spectra of Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. Retrieved from [Link]

-

Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]

-

PubMed. (n.d.). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Pyridinol. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Pyridinol, TMS derivative. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

National Technical Reports Library. (n.d.). Trinitropyridin und Verwandte Stoffe: Synthese und Charakterisierung. Retrieved from [Link]

-

ACS Publications. (n.d.). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

MDPI. (2023, June 8). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxypyridine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Pyridinol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Pyridinol. Retrieved from [Link]

-